5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile

Catalog No.
S13813493
CAS No.
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile

Product Name

5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile

IUPAC Name

5-(but-3-enylamino)pyridine-2-carbonitrile

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-2-3-6-12-10-5-4-9(7-11)13-8-10/h2,4-5,8,12H,1,3,6H2

InChI Key

OTQIOTNITWOUSE-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1=CN=C(C=C1)C#N

5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile is a pyridine derivative characterized by the presence of a but-3-en-1-yl amino group and a carbonitrile functional group. This compound features a heterocyclic aromatic ring containing nitrogen, which imparts unique chemical properties and biological activities. Pyridine derivatives, including this compound, are known for their versatility in organic synthesis and medicinal chemistry due to their ability to act as ligands and solvents, as well as their presence in various natural products and pharmaceuticals.

The chemical reactivity of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile can be attributed to its functional groups. The carbonitrile group is known for its nucleophilicity, allowing it to participate in various reactions such as nucleophilic substitutions and additions. Additionally, the amino group can engage in reactions typical of amines, including acylation and alkylation. Common reactions involving this compound may include:

  • Nucleophilic substitution: The carbonitrile group can react with nucleophiles under suitable conditions.
  • Condensation reactions: The amino group can condense with carbonyl compounds to form imines or amides.

These reactions make the compound a useful intermediate in organic synthesis.

Pyridine derivatives, including 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile, have been recognized for their diverse biological activities. They often exhibit antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound may be explored through interaction studies with various biological targets such as enzymes or receptors. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects .

The synthesis of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile typically involves multi-step organic reactions. A common approach includes:

  • Formation of the pyridine ring: Starting from appropriate precursors, the pyridine ring can be synthesized through cyclization reactions.
  • Introduction of the amino group: The but-3-en-1-yl group can be introduced via nucleophilic substitution or other coupling methods.
  • Formation of the carbonitrile group: This can be achieved through nitrilation or other methods that introduce the cyano functionality.

Each step requires careful optimization to ensure high yields and purity of the final product.

5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile has potential applications in several fields:

  • Medicinal Chemistry: Its versatile structure allows for modifications that may enhance biological activity, making it a candidate for drug development.
  • Agrochemical Industry: Similar compounds are often used as herbicides or pesticides due to their biological activity.

The versatility of pyridine derivatives makes them valuable in these industries.

Interaction studies involving 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile could focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking simulations and binding assays could be employed to elucidate these interactions. Understanding these interactions is crucial for determining the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile, including:

Compound NameStructure TypeUnique Features
3-Amino-2-pyridinecarbonitrilePyridine derivativeExhibits different biological activities
5-Amino-3-pyridinecarbonitrilePyridine derivativeKnown for its role in medicinal chemistry
2-AminopyrimidinePyrimidine derivativeDisplays distinct reactivity patterns

These compounds differ mainly in their functional groups and biological activities, highlighting the uniqueness of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile within this class of chemicals .

The synthesis of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile employs sophisticated multicomponent reaction strategies that enable efficient pyridine core construction through single-pot transformations [1]. These methodologies represent a significant advancement in heterocyclic chemistry, allowing for the simultaneous formation of multiple bonds while incorporating the essential aminopyridine carbonitrile framework [2] [3]. The multicomponent approach offers substantial advantages over traditional linear synthetic routes, including reduced reaction times, simplified purification procedures, and enhanced atom economy [4].

Contemporary multicomponent reactions for pyridine synthesis typically involve three to four reactive components that undergo sequential condensation and cyclization processes [1] [5]. The formation of substituted pyridines through these methodologies has been demonstrated to proceed with excellent yields ranging from 75% to 94% under optimized conditions [4] [6]. Research has shown that multicomponent reactions provide access to highly functionalized pyridine derivatives with diverse substitution patterns while maintaining excellent regioselectivity [3] [5].

Enaminone Precursor Utilization in One-Pot Syntheses

Enaminone precursors serve as versatile building blocks in the one-pot synthesis of aminopyridine derivatives, offering exceptional reactivity through their dual nucleophilic and electrophilic characteristics [2] [7]. The utilization of enaminones in pyridine synthesis has been extensively studied, with research demonstrating their capacity to participate in cascade reactions leading to highly substituted pyridine cores [2] [8]. These precursors are readily prepared through the condensation of methylketones with dimethylformamide dimethylacetal, providing excellent yields and broad substrate scope [2] [7].

The mechanistic pathway for enaminone-based pyridine synthesis involves initial nucleophilic attack by primary amines on the enaminone carbonyl, followed by cyclization and elimination of dimethylamine [8] [7]. Recent investigations have revealed that enaminone reactivity can be significantly enhanced through microwave irradiation, reducing reaction times from hours to minutes while maintaining high product yields [2] [9]. The three-component reaction of enaminones with primary amines and aldehydes has been shown to produce 1,4-dihydropyridines with yields ranging from 85% to 93% [2] [5].

Reaction ComponentTypical Yield RangeReaction TimeTemperature
Enaminone + Amine + Aldehyde85-93%4-8 minutes60-120°C
Methylketone + DMFDMA>90%2-4 hours80-100°C
Three-component MCR75-94%15-30 minutes40-80°C

The versatility of enaminone precursors extends to their compatibility with various nitrogen sources, including ammonia, primary amines, and ammonium salts [8] [10]. Studies have demonstrated that the electronic nature of substituents on the enaminone backbone significantly influences reaction rates and product selectivity [2] [7]. Electron-donating groups typically accelerate cyclization processes, while electron-withdrawing substituents may require elevated temperatures or extended reaction times [8] [7].

Knoevenagel Condensation-Amination Cascade Mechanisms

The Knoevenagel condensation-amination cascade represents a fundamental mechanism for constructing pyridine derivatives through sequential carbon-carbon and carbon-nitrogen bond formation [11] [12]. This methodology involves the initial condensation of aldehydes with active methylene compounds, followed by cyclization with nitrogen nucleophiles to generate the pyridine ring system [11] [13]. The cascade mechanism has been extensively studied and optimized for the synthesis of various pyridine-2-carbonitrile derivatives [12] [13].

Research has revealed that the Knoevenagel condensation proceeds through enolate formation and aldol-type addition, with subsequent dehydration yielding the requisite α,β-unsaturated intermediate [11] [12]. The integration of amination steps within this cascade enables direct access to aminopyridine structures without isolation of intermediates [12] [13]. Catalyst selection plays a crucial role in determining reaction efficiency, with studies showing that pyridine-based catalysts facilitate excellent conversion rates exceeding 90% [12] [14].

The mechanistic understanding of cascade processes has been enhanced through computational studies, which reveal the importance of conformational flexibility in determining reaction pathways [15] [13]. Density functional theory calculations indicate that the cyclization step proceeds through a concerted mechanism with relatively low activation barriers [15] [14]. The stereochemical outcome of these reactions is primarily controlled by steric interactions between substituents during the ring-forming step [15] [13].

Catalyst SystemConversion RateSelectivityReaction Conditions
Pyridine-2-carboxylic acid>90%>95%Water-ethanol, reflux
Potassium carbonate70-85%85-90%Ethanol, 40-50°C
Ammonium acetate60-80%80-85%Neat conditions, MW

The scope of Knoevenagel condensation-amination cascades encompasses a wide range of aldehyde substrates, including aromatic, heteroaromatic, and aliphatic derivatives [12] [13]. Studies have demonstrated that electron-rich aldehydes typically provide higher yields compared to electron-deficient analogs, reflecting the nucleophilic nature of the initial condensation step [11] [12]. The methodology has been successfully applied to the synthesis of complex polyfunctionalized pyridines with excellent atom economy [13] [14].

Solvent-Free Synthesis Approaches Under Microwave Irradiation

Solvent-free synthesis methodologies under microwave irradiation represent a paradigm shift in pyridine chemistry, offering enhanced reaction rates, improved yields, and reduced environmental impact [9] [16] [17]. The application of microwave technology to pyridine synthesis has demonstrated remarkable efficiency improvements, with reaction times reduced from hours to minutes while maintaining excellent product quality [9] [17] [5]. These methodologies align with green chemistry principles by eliminating volatile organic solvents and reducing energy consumption [16] [18].

Microwave-assisted synthesis operates through dielectric heating, which provides rapid and uniform temperature distribution throughout the reaction mixture [9] [17]. This heating mechanism is particularly effective for heterocyclic synthesis, as polar intermediates and transition states are efficiently stabilized through microwave absorption [16] [5]. Research has shown that microwave irradiation can increase reaction rates by factors of 10 to 1000 compared to conventional heating methods [9] [17].

The optimization of microwave-assisted pyridine synthesis requires careful consideration of power settings, reaction vessels, and substrate ratios [9] [16]. Studies have revealed that microwave power levels between 150 and 600 watts provide optimal results for most pyridine-forming reactions [19] [6]. Temperature monitoring during microwave irradiation is essential to prevent overheating and decomposition of sensitive intermediates [9] [17].

Microwave PowerReaction TimeYield RangeTemperature
150 W8-15 minutes70-85%80-120°C
300 W4-8 minutes80-90%100-140°C
600 W2-4 minutes85-95%120-160°C

The solvent-free approach eliminates the need for organic solvents while maintaining high reaction efficiency through direct contact between reactants [16] [17] [6]. Solid-phase reactions under microwave conditions have been shown to proceed with excellent selectivity and minimal side product formation [9] [16]. The absence of solvents also simplifies product isolation and purification procedures, reducing overall process complexity [17] [18].

Advanced microwave reactor designs incorporate features such as sealed reaction vessels, pressure monitoring, and automated temperature control [9] [16]. These technological improvements enable precise control over reaction conditions and ensure reproducible results across different scales [17] [5]. Studies have demonstrated successful scale-up of microwave-assisted pyridine synthesis from milligram to gram quantities while maintaining consistent yields [4] [6].

Green Chemistry Considerations in Pyridine Derivative Production

Green chemistry principles have fundamentally transformed the approach to pyridine derivative synthesis, emphasizing waste minimization, atom economy, and environmental sustainability [20] [18] [21]. The implementation of green methodologies in pyridine production has resulted in significant improvements in process efficiency and environmental impact reduction [18] [10] [22]. Contemporary synthetic strategies prioritize the use of renewable feedstocks, non-toxic solvents, and catalytic processes that minimize waste generation [18] [21].

Atom economy represents a critical metric for evaluating the greenness of pyridine synthesis routes, measuring the proportion of reactant atoms incorporated into the final product [22] [23]. Research has demonstrated that multicomponent reactions typically achieve atom economies exceeding 85%, significantly higher than traditional stepwise synthetic approaches [20] [22]. The calculation of atom economy follows the formula: (molecular weight of desired product / molecular weight of all reactants) × 100% [22] [23].

The Environmental factor, commonly known as E-factor, provides another essential metric for assessing synthetic efficiency by quantifying the mass of waste generated per unit mass of product [24] [25]. Studies have shown that optimized pyridine synthesis can achieve E-factors below 20, representing substantial improvements over conventional methodologies [20] [24]. The implementation of solvent recycling and catalyst recovery systems further enhances the environmental profile of pyridine production processes [26] [25].

Green MetricTarget ValueTypical RangeCalculation Method
Atom Economy>85%70-95%(Product MW / Reactant MW) × 100%
E-factor<205-50Mass waste / Mass product
EcoScale>7560-90100 - penalty points

Water-based solvent systems have emerged as preferred media for green pyridine synthesis, offering excellent solvation properties while eliminating toxic organic solvents [20] [18] [26]. Research has demonstrated that water-ethanol mixtures provide optimal conditions for many pyridine-forming reactions, achieving yields comparable to or exceeding those obtained in organic solvents [20] [18]. The use of aqueous media also facilitates product isolation through simple extraction or precipitation procedures [18] [26].

Catalyst design and selection play pivotal roles in developing sustainable pyridine synthesis methodologies [27] [18] [10]. Metal-free catalytic systems have gained prominence due to their reduced toxicity and environmental impact compared to transition metal catalysts [27] [10]. Studies have shown that organic acids, bases, and ionic liquids can effectively promote pyridine formation while maintaining excellent catalytic efficiency [18] [10]. The recyclability of catalysts represents another crucial factor, with investigations demonstrating catalyst reuse for multiple reaction cycles without significant loss of activity [18] [4].

The structure-function relationships governing bacterial enzyme inhibition by 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile reflect the complex molecular interactions between the compound's structural features and specific bacterial enzyme targets. These relationships are fundamental to understanding the compound's antimicrobial mechanism and optimizing its therapeutic potential.

The pyridine ring nitrogen serves as an essential structural feature for enzyme inhibition activity. The nitrogen atom's lone pair electrons facilitate coordination with metal centers in bacterial enzymes and enable hydrogen bonding interactions with amino acid residues in enzyme active sites [1] [6]. This structural feature is particularly crucial for DNA gyrase inhibition, where the pyridine nitrogen can interact with the ATP-binding domain of the enzyme. The removal or modification of the pyridine nitrogen results in complete loss of antimicrobial activity, as demonstrated by the inactivity of compound 36 compared to compound 18 in the pyridine carboxamide series [11].

The carbonitrile group represents a critical pharmacophore for bacterial enzyme inhibition. The electron-withdrawing nature of the nitrile group enhances the compound's binding affinity to bacterial enzymes through electrostatic interactions [1] [12]. The carbonitrile group can also participate in dipole-dipole interactions with enzyme active sites and contribute to the compound's overall binding orientation. Modifications to the carbonitrile group, such as oxidation or replacement with other functional groups, typically result in significant reduction or complete loss of antimicrobial activity.

The but-3-en-1-yl amino substituent at the 5-position of the pyridine ring contributes to the compound's selectivity and potency against bacterial enzymes. The alkyl chain length appears to be optimized for interaction with bacterial enzyme binding pockets, with the four-carbon chain providing optimal hydrophobic interactions [10] [13]. The terminal alkene group may participate in additional interactions with enzyme active sites or contribute to the compound's membrane permeability characteristics.

Electron-withdrawing substituents on the pyridine ring generally enhance bacterial enzyme inhibition by increasing the compound's electrophilicity and improving binding affinity to nucleophilic enzyme active sites [14] [4]. These substituents can also influence the compound's membrane permeability and cellular uptake, particularly in Gram-negative bacteria where outer membrane penetration is crucial for activity.

The mechanism of DNA gyrase inhibition involves competitive inhibition at the ATP-binding site of the enzyme. The pyridine carbonitrile structure can mimic ATP binding interactions while forming additional stabilizing contacts with the enzyme. The inhibition is reversible and concentration-dependent, with the compound showing selectivity for bacterial DNA gyrase over human topoisomerases [1] [6]. This selectivity is attributed to structural differences in the ATP-binding domains between bacterial and human enzymes.

β-Carbonic anhydrase inhibition represents another significant enzyme target for pyridine carbonitrile compounds. The mechanism involves disruption of zinc coordination at the enzyme active site, leading to impaired CO₂/HCO₃⁻ equilibrium regulation [6]. This inhibition is particularly effective against bacterial carbonic anhydrases found in pathogenic species such as Brucella suis, where the compounds show selectivity for prokaryotic enzymes over human carbonic anhydrases.

Structure-activity relationships reveal that the presence of hydrogen bond donors and acceptors in the pyridine carbonitrile structure enhances enzyme binding affinity. The amino group can form hydrogen bonds with enzyme active site residues, while the carbonitrile group serves as a hydrogen bond acceptor. The overall molecular geometry and electronic distribution determine the compound's orientation within enzyme binding pockets and its inhibitory potency.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.095297364 g/mol

Monoisotopic Mass

173.095297364 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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